6-Fluoro-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C13H8FN and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile derivatives are used in the synthesis of novel compounds with potential antimicrobial activity. For instance, a study demonstrated the synthesis of Schiff bases using similar compounds, which showed significant in vitro antimicrobial activity (Puthran et al., 2019).
Chemical Intermediate in Pyrazole Derivatives
This compound is involved in chemical reactions leading to the creation of pyrazole derivatives. These derivatives have various applications, including in the pharmaceutical and agricultural industries (Ali et al., 2016).
Electrochemical Applications
In electrochemical studies, derivatives of 6-Fluoro-[1,1'-biphenyl]-3-carbonitrile are used to understand the mechanisms of cathodic elimination, which is essential in organic synthesis and material science (Kunugi et al., 1993).
Drug Development and Genotoxicity Studies
This compound is also used in drug development, especially in the creation of analogs for potential therapeutic agents. For example, its analogs were evaluated for their potential as antiobesity histamine H3 receptor antagonists while assessing their genotoxicity (Hancock et al., 2004).
Material Science and Organic Synthesis
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile is significant in material science, particularly in the synthesis of fluorine-containing biphenyl derivatives through metal-catalyzed CH bond activation. This process is crucial for creating complex molecules containing fluorine atoms, which are useful in both material and biochemistry (He et al., 2014).
Chemical Sensor Development
Derivatives of this compound are explored in the design of chemosensors for selective identification of toxic ions. These studies are crucial for environmental monitoring and safety (Shally et al., 2020).
properties
IUPAC Name |
4-fluoro-3-phenylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHBNGUHJVICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.